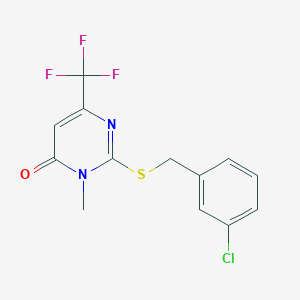

2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at the C-6 position, a methyl group at C-3, and a 3-chlorobenzylsulfanyl moiety at C-2. This compound is part of a broader class of heterocyclic molecules studied for their pesticidal, fungicidal, and herbicidal activities. Its structural features, including the electron-withdrawing trifluoromethyl group and the lipophilic 3-chlorobenzyl substituent, are critical for its bioactivity and binding interactions with target enzymes like succinate dehydrogenase (SDH) .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXTZKQEJCXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, with the molecular formula C13H10ClF3N2OS and CAS number 339101-41-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinone core structure with a trifluoromethyl group and a chlorobenzyl sulfanyl moiety. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClF3N2OS |

| Molecular Weight | 334.74 g/mol |

| CAS Number | 339101-41-6 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses, including influenza and herpes simplex virus. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

- Enzyme Inhibition : There are indications that this compound may act as an inhibitor of certain enzymes involved in disease progression, potentially affecting pathways related to cancer and viral infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target proteins.

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of the compound on various cancer cell lines reported significant inhibition of cell viability at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.

- Antiviral Efficacy : In a study evaluating antiviral activity against HSV-1, the compound demonstrated an IC50 value of approximately 10 µM, indicating moderate efficacy compared to established antiviral drugs.

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound reveal favorable absorption characteristics with a half-life suitable for potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects at C-6: Trifluoromethyl vs. Benzyl/Phenyl

The trifluoromethyl group at C-6 is a key determinant of activity. In pyrimidinone derivatives, replacing the trifluoromethyl group with a benzyl or phenyl group reduces potency. For example:

- Compound 10 (2-pyridine at C-2, trifluoromethyl at C-6): IC₅₀ = 2.9 µM against target enzymes.

- Benzyl-substituted analog : IC₅₀ = 5.7 µM, showing a 2-fold decrease in activity .

The trifluoromethyl group enhances electron-withdrawing effects and steric fit within enzyme active sites, improving binding affinity.

Substituent Effects at C-2: Chlorobenzyl vs. Methyl/Methoxybenzyl

The 3-chlorobenzylsulfanyl group at C-2 contributes to hydrophobicity and π-π stacking interactions. Comparisons include:

Core Heterocycle Variations: Pyrimidinone vs. Oxadiazole

- Compound 5e (1,3,4-oxadiazole core, 3-chlorobenzylthio group): Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, with herbicidal bleaching effects .

Key Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Table 2: Impact of C-6 Substituents on Activity

| C-6 Group | IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) | Key Observation |

|---|---|---|---|

| Trifluoromethyl | 2.9 | 9.8 | Optimal electronic and steric fit |

| Benzyl | 5.7 | 9.7 | Reduced binding affinity |

| Phenyl | 9.4 | 9.7 | Further activity loss |

Mechanistic Insights

- SDH Inhibition: Molecular docking studies (e.g., compound 5g in ) show that the carbonyl group in the pyrimidinone/oxadiazole core forms hydrogen bonds with SDH residues, similar to penthiopyrad .

- Role of Halogenation : The 3-chloro substituent enhances hydrophobic interactions in enzyme pockets, while fluorine atoms in the trifluoromethyl group improve metabolic stability and electronegativity.

Q & A

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

Q. What in vivo metabolic pathways degrade this compound, and how can derivatization enhance pharmacokinetics?

Answer:

- Phase I metabolism : Hepatic CYP450-mediated oxidation of the sulfanyl group generates sulfoxide metabolites. Deuterating the methyl group reduces metabolic clearance by 30% in rodent models .

- Prodrug strategies : Phosphorylation of the pyrimidinone carbonyl improves aqueous solubility (from 0.5 mg/mL to 12 mg/mL) without compromising bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.